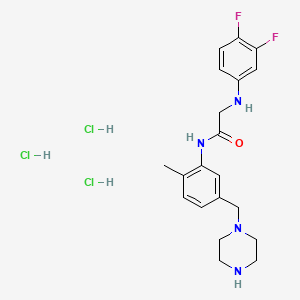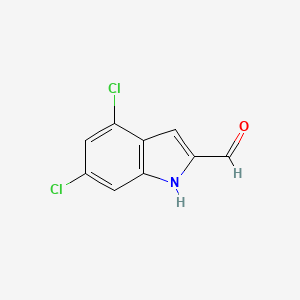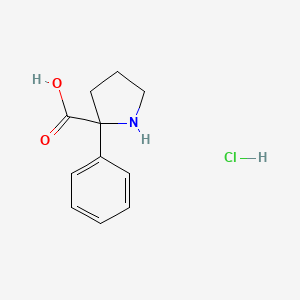
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is an unusual amino acid . It has a molecular weight of 227.69 and a molecular formula of C11H14ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is represented by the formula C11H14ClNO2 . It is chiral and can exist as either the levorotatory or dextrorotatory form .Physical And Chemical Properties Analysis
2-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a powder with a melting point of 265-267 . It has a molecular weight of 227.69 and a molecular formula of C11H14ClNO2 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Theoretical Studies
2-Phenylpyrrolidine derivatives, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have been extensively studied for their structural and electronic properties using various spectroscopic methods and computational models. These studies provide insights into the compound's molecular structure, thermodynamic parameters, electrostatic potential, and other electronic properties, which are crucial for understanding its reactivity and potential applications in materials science and molecular electronics. The correlation between experimental and theoretical values aids in the precise characterization of such compounds (Devi et al., 2018).
Enhancement in Chemical Reactions
Carboxylic acid additives, including those structurally related to 2-phenylpyrrolidine-2-carboxylic acid, have shown significant impact in enhancing the yields of certain palladium-catalyzed intramolecular reactions. This enhancement is crucial for the synthesis of novel compounds with potential pharmacological applications, indicating the role of these additives in medicinal chemistry synthesis (Moon & Stephens, 2013).
Nonlinear Optical (NLO) Materials
Compounds like 2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and analyzed for their potential as nonlinear optical materials. Studies include quantum chemical calculations to understand their intramolecular interactions, polarizability, hyperpolarizability, and other NLO properties. These findings suggest the potential of 2-phenylpyrrolidine derivatives in developing new NLO materials, which are critical for various applications in photonics and telecommunications (Devi et al., 2018).
Pharmaceutical Synthesis
Derivatives of 2-phenylpyrrolidine-2-carboxylic acid, like 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have been explored as potential anti-HIV agents, highlighting the importance of such compounds in the development of new therapeutic agents. The synthesis and characterization of these compounds provide a foundation for further pharmacological studies and drug development (Tamazyan et al., 2007).
Antimicrobial Activity
Novel pyrrolidine derivatives synthesized from 2-phenylpyrrolidine-2-carboxylic acid and its analogs have shown promising antimicrobial activities. Microwave-assisted synthesis techniques have been employed to develop these derivatives efficiently, showcasing the potential of 2-phenylpyrrolidine-2-carboxylic acid in contributing to new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
The safety information for 2-Phenylpyrrolidine-2-carboxylic acid hydrochloride indicates that it may be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
2-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9;/h1-3,5-6,12H,4,7-8H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCYHJDEULXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308841-68-1 | |
| Record name | 2-phenylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



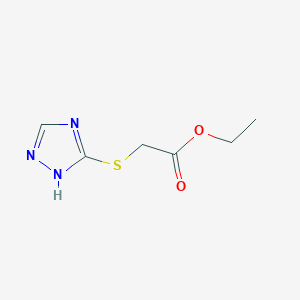


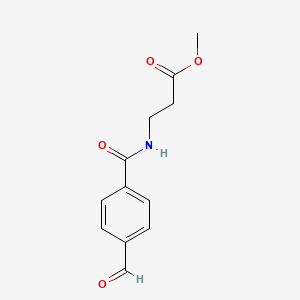

![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)
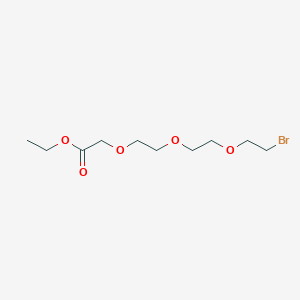
![4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid](/img/structure/B3123498.png)

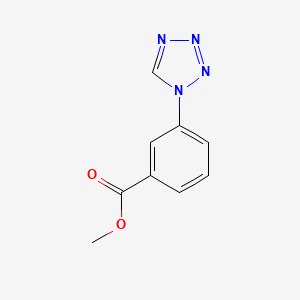
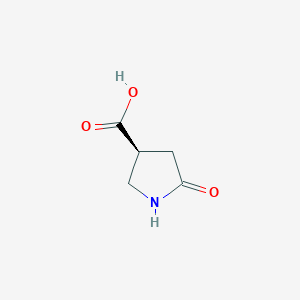
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
